tert-Butyl 5-formyl-7-azaspiro[3.5]nonane-7-carboxylate
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Overview
Description
tert-Butyl 5-formyl-7-azaspiro[3.5]nonane-7-carboxylate: is a chemical compound with the molecular formula C14H23NO3 and a molecular weight of 253.34 g/mol . It is a spirocyclic compound, which means it contains a unique structure where two rings are connected through a single atom. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 5-formyl-7-azaspiro[3.5]nonane-7-carboxylate typically involves the following steps:
Formation of the Spirocyclic Core: The spirocyclic core can be formed through a cyclization reaction involving a suitable precursor, such as a piperidine derivative.
Introduction of the Formyl Group: The formyl group can be introduced through a formylation reaction, often using reagents like formic acid or formyl chloride.
Protection of the Carboxylate Group: The carboxylate group is protected using tert-butyl chloroformate to form the tert-butyl ester.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis equipment to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The formyl group in tert-Butyl 5-formyl-7-azaspiro[3.5]nonane-7-carboxylate can undergo oxidation to form a carboxylic acid.
Reduction: The formyl group can also be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the formyl group, to introduce various functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of complex organic molecules.
- Employed in the development of new synthetic methodologies.
Biology:
- Investigated for its potential as a bioactive compound in drug discovery.
- Studied for its interactions with biological macromolecules.
Medicine:
- Explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry:
- Utilized in the production of fine chemicals and specialty materials.
- Applied in the synthesis of advanced materials with unique properties .
Mechanism of Action
The mechanism of action of tert-Butyl 5-formyl-7-azaspiro[3.5]nonane-7-carboxylate involves its interaction with various molecular targets. The formyl group can act as an electrophile, reacting with nucleophiles in biological systems. This can lead to the formation of covalent bonds with proteins, enzymes, or nucleic acids, potentially altering their function. The spirocyclic structure may also contribute to its binding affinity and specificity for certain molecular targets .
Comparison with Similar Compounds
- tert-Butyl 2-formyl-7-azaspiro[3.5]nonane-7-carboxylate
- tert-Butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate
- tert-Butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate
Comparison:
- Structural Differences: While these compounds share a similar spirocyclic core, they differ in the functional groups attached to the core. For example, tert-Butyl 2-formyl-7-azaspiro[3.5]nonane-7-carboxylate has a formyl group at a different position.
- Reactivity: The presence and position of different functional groups can significantly affect the reactivity and chemical behavior of these compounds.
- Applications: Each compound may have unique applications based on its specific structure and reactivity. For instance, tert-Butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate may be more suitable for certain synthetic applications due to the presence of the oxo group .
Properties
IUPAC Name |
tert-butyl 9-formyl-7-azaspiro[3.5]nonane-7-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO3/c1-13(2,3)18-12(17)15-8-7-14(5-4-6-14)11(9-15)10-16/h10-11H,4-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNEYXVJYAYFOKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CCC2)C(C1)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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